molecular formula C15H16Cl2N2O B5822397 N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide

N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide

Cat. No. B5822397
M. Wt: 311.2 g/mol
InChI Key: UEGQHEUVZMGNTE-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide, commonly known as BHC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential use in various fields such as medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of BHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. BHC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and immune response.
Biochemical and Physiological Effects:
BHC has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. BHC has also been shown to inhibit the growth of bacterial and fungal pathogens. In addition, BHC has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers.

Advantages and Limitations for Lab Experiments

One of the major advantages of BHC is its potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, BHC has some limitations for lab experiments. The compound is highly toxic and must be handled with care. In addition, the synthesis of BHC is a complex and time-consuming process, which limits its use in large-scale experiments.

Future Directions

There are several future directions for the study of BHC. One of the most significant directions is the development of new drugs based on the structure of BHC. The compound has been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of BHC. Further research is needed to fully understand the molecular pathways involved in the antitumor and antimicrobial activity of BHC. Finally, the synthesis of BHC can be optimized to improve its yield and purity, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, BHC is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound has been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. The mechanism of action of BHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHC has some advantages and limitations for lab experiments, and there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of BHC involves the reaction of 3,4-dichlorobenzohydrazide with bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride in the presence of a suitable catalyst. This reaction produces BHC as a yellow crystalline solid with a melting point of 184-186°C. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

BHC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of BHC is in the field of medicine. BHC has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. BHC has also been shown to inhibit the growth of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O/c16-13-4-3-11(7-14(13)17)15(20)19-18-8-12-6-9-1-2-10(12)5-9/h3-4,7-10,12H,1-2,5-6H2,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQHEUVZMGNTE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.